2-Bromo-5-isopropoxyphenol
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Overview
Description
2-Bromo-5-isopropoxyphenol is an organic compound that belongs to the class of bromophenols It consists of a bromine atom, an isopropoxy group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-isopropoxyphenol can be synthesized through the bromination of 5-isopropoxyphenol. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-isopropoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in the presence of a base like potassium carbonate.
Major Products Formed
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones or other oxidized derivatives.
Coupling: Formation of biaryl compounds or other coupled products.
Scientific Research Applications
2-Bromo-5-isopropoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-5-isopropoxyphenol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in electrophilic or nucleophilic interactions with biological molecules. These interactions can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-isopropoxyphenol
- 2-Bromo-6-isopropoxyphenol
- 2-Bromo-5-methoxyphenol
Uniqueness
2-Bromo-5-isopropoxyphenol is unique due to the specific positioning of the bromine and isopropoxy groups on the benzene ringCompared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific research and industrial purposes .
Properties
Molecular Formula |
C9H11BrO2 |
---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
2-bromo-5-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H11BrO2/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,11H,1-2H3 |
InChI Key |
XQSZYGVEPGZBGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)Br)O |
Origin of Product |
United States |
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